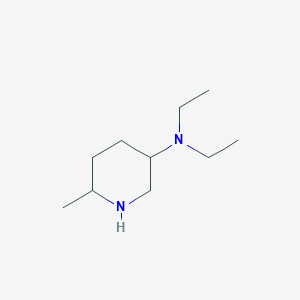
N,N-diethyl-6-methylpiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-6-methylpiperidin-3-amine: is an organic compound with the molecular formula C₁₀H₂₂N₂. It belongs to the class of piperidine derivatives, which are known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with diethyl and methyl groups, which influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize N,N-diethyl-6-methylpiperidin-3-amine involves the reductive amination of 6-methylpiperidin-3-one with diethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
-
Alkylation: : Another approach is the alkylation of 6-methylpiperidine with diethylamine in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This method requires careful control of reaction conditions to avoid over-alkylation.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. These methods utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : N,N-diethyl-6-methylpiperidin-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of N-oxides or other oxidized derivatives.
-
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which can convert it to various reduced forms, depending on the reaction conditions.
-
Substitution: : this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, H₂/Pd
Substitution: Alkyl halides, sulfonates, bases like NaOH or KOH
Major Products
Oxidation: N-oxides, carboxylic acids
Reduction: Secondary amines, primary amines
Substitution: Alkylated amines, substituted piperidines
Applications De Recherche Scientifique
Chemistry
In organic chemistry, N,N-diethyl-6-methylpiperidin-3-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential effects on neurotransmitter systems. Piperidine derivatives are known to interact with receptors in the nervous system, making them candidates for the development of new drugs targeting neurological disorders.
Medicine
This compound and its derivatives are explored for their potential therapeutic applications. They may serve as lead compounds in the development of medications for conditions such as pain, depression, and anxiety.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-diethyl-6-methylpiperidin-3-amine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific sites on these targets, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-diethylpiperidin-3-amine
- N,N-dimethyl-6-methylpiperidin-3-amine
- N-ethyl-6-methylpiperidin-3-amine
Uniqueness
N,N-diethyl-6-methylpiperidin-3-amine is unique due to the presence of both diethyl and methyl groups on the piperidine ring. This specific substitution pattern imparts distinct chemical and biological properties, differentiating it from other piperidine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H22N2 |
|---|---|
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
N,N-diethyl-6-methylpiperidin-3-amine |
InChI |
InChI=1S/C10H22N2/c1-4-12(5-2)10-7-6-9(3)11-8-10/h9-11H,4-8H2,1-3H3 |
Clé InChI |
UVAHRFJPARAFKP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1CCC(NC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


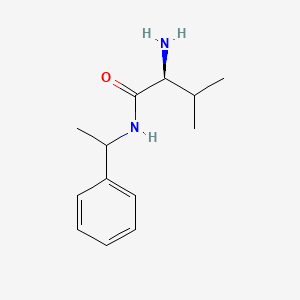
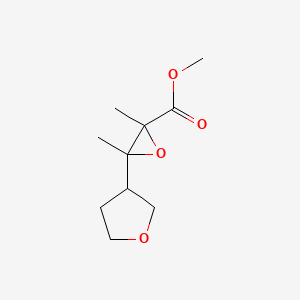

![5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13189406.png)
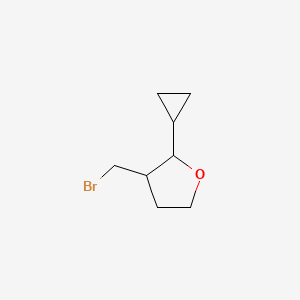
![(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol](/img/structure/B13189422.png)
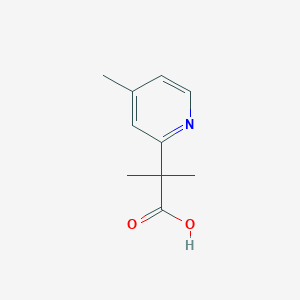

amine](/img/structure/B13189429.png)
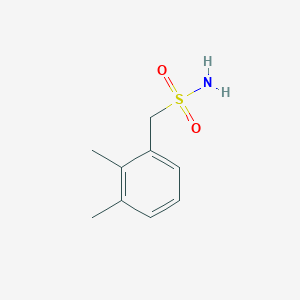
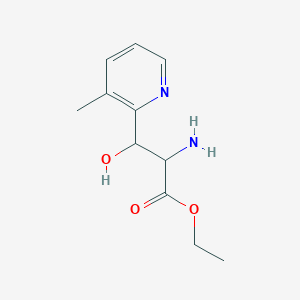
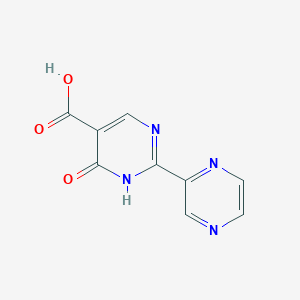
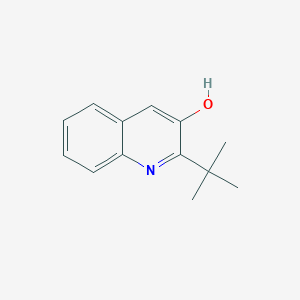
![[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13189450.png)
